

An In-depth Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine

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Compound of Interest

Compound Name:	(S)-N-Boc-2-hydroxymethylmorpholine
Cat. No.:	B156450

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with the synthetically versatile hydroxymethyl and Boc-protected amine functionalities, makes it a valuable building block for the synthesis of complex biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates, such as enhanced solubility and brain permeability.[\[1\]](#)

This technical guide provides a comprehensive overview of **(S)-N-Boc-2-hydroxymethylmorpholine**, including its chemical properties, synonyms, and detailed experimental protocols for its synthesis. Furthermore, it highlights its critical role as a key intermediate in the synthesis of the selective norepinephrine reuptake inhibitor (SNRI), (S,S)-reboxetine, and illustrates the underlying biological signaling pathway.

Chemical Identity and Properties

(S)-N-Boc-2-hydroxymethylmorpholine is a white to off-white crystalline solid. Its chemical structure features a morpholine ring with a hydroxymethyl group at the (S)-configured C2 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Synonyms:[[2](#)][[3](#)][[4](#)][[5](#)]

- tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
- (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- (S)-2-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester
- N-Boc-(S)-3-morpholine-methanol
- (S)-4-Boc-2-hydroxymethyl-morpholine
- (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester
- 4-Morpholinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S)-

CAS Number: 135065-76-8[[2](#)][[3](#)]

Molecular Formula: C₁₀H₁₉NO₄[[2](#)]

Molecular Weight: 217.26 g/mol [[2](#)]

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-N-Boc-2-hydroxymethylmorpholine** is presented in Table 1. While specific quantitative solubility data in various organic solvents is not readily available in the literature, it is generally described as being soluble in polar organic solvents and slightly soluble in water.[[2](#)][[4](#)][[6](#)] A specific optical rotation value for the enantiomerically pure (S)-form has not been widely reported.

Property	Value	Reference(s)
Appearance	White to off-white crystal powder/solid	[2][4]
Melting Point	60-62 °C	[2][4]
Boiling Point	321 °C	[2][4]
Density	1.118 g/cm ³	[2][4]
Flash Point	148 °C	[2][4]
Water Solubility	Slightly soluble	[2][4]
Storage Temperature	2-8 °C, under inert gas	[2][4]

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

Several synthetic routes to **(S)-N-Boc-2-hydroxymethylmorpholine** have been reported, primarily focusing on enantioselective methods to establish the desired stereochemistry. Below are detailed protocols for two common approaches.

Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This method involves the deprotection of a readily available benzyl-protected morpholine derivative.

Experimental Protocol:[7]

- **Dissolution:** Dissolve (S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate (5.27 g, 17.2 mmol) in 200 mL of ethanol with stirring.
- **Catalyst Addition:** To the solution, add 0.527 g of 10% palladium on activated carbon (Pd/C) and two drops of 1N hydrochloric acid.
- **Hydrogenation:** Replace the atmosphere in the reaction vessel with hydrogen gas three times. Heat the reaction mixture to 70 °C and maintain it under a hydrogen atmosphere overnight.

- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: Upon completion, quench the reaction with 100 mL of a saturated sodium bicarbonate solution. Extract the aqueous phase with ethyl acetate (4 x 200 mL).
- Purification: Combine the organic phases, wash sequentially with 100 mL of water and 100 mL of saturated brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure.
- Final Product: Purify the crude product by silica gel column chromatography to yield **(S)-N-Boc-2-hydroxymethylmorpholine** as a colorless to light yellow liquid (3.646 g, 97.7% yield).

Synthesis from (S)-3-Amino-1,2-propanediol

This enantioselective synthesis builds the morpholine ring from a chiral starting material.

Experimental Protocol:[8]

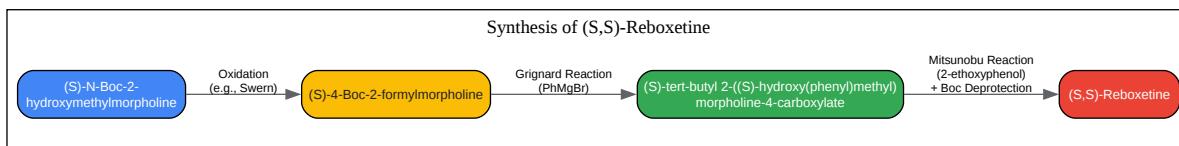
- Amide Formation: React (S)-3-amino-1,2-propanediol with chloroacetyl chloride in a methanol/acetonitrile solvent mixture to yield the corresponding amide.
- Cyclization: Treat the resulting amide with a base to induce intramolecular cyclization, forming (S)-morpholin-5-one.
- Reduction: Reduce the lactam functionality of (S)-morpholin-5-one using a reducing agent such as Red-Al to afford (S)-2-hydroxymethylmorpholine.
- Boc Protection: Protect the secondary amine of (S)-2-hydroxymethylmorpholine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base to yield the final product, **(S)-N-Boc-2-hydroxymethylmorpholine**.

Application in Drug Development: Synthesis of (S,S)-Reboxetine

A primary application of **(S)-N-Boc-2-hydroxymethylmorpholine** is as a key chiral building block in the synthesis of (S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[8][9][10]

Synthetic Workflow for (S,S)-Reboxetine

The following diagram illustrates the synthetic pathway from **(S)-N-Boc-2-hydroxymethylmorpholine** to (S,S)-reboxetine.



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Caption: Synthetic workflow for (S,S)-Reboxetine.

Experimental Protocol: Synthesis of (S,S)-Reboxetine from (S)-N-Boc-2-hydroxymethylmorpholine

The following is a generalized experimental protocol based on literature procedures.[8]

- Oxidation: Oxidize the primary alcohol of **(S)-N-Boc-2-hydroxymethylmorpholine** to the corresponding aldehyde, (S)-4-Boc-2-formylmorpholine, using a mild oxidizing agent such as that in a Swern oxidation.
- Grignard Addition: React the aldehyde with phenylmagnesium bromide (PhMgBr) in an appropriate solvent like tetrahydrofuran (THF) to form the secondary alcohol, (S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, as a mixture of diastereomers. The desired (S,S)-diastereomer is then isolated.
- Mitsunobu Reaction and Deprotection: Couple the resulting alcohol with 2-ethoxyphenol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate).

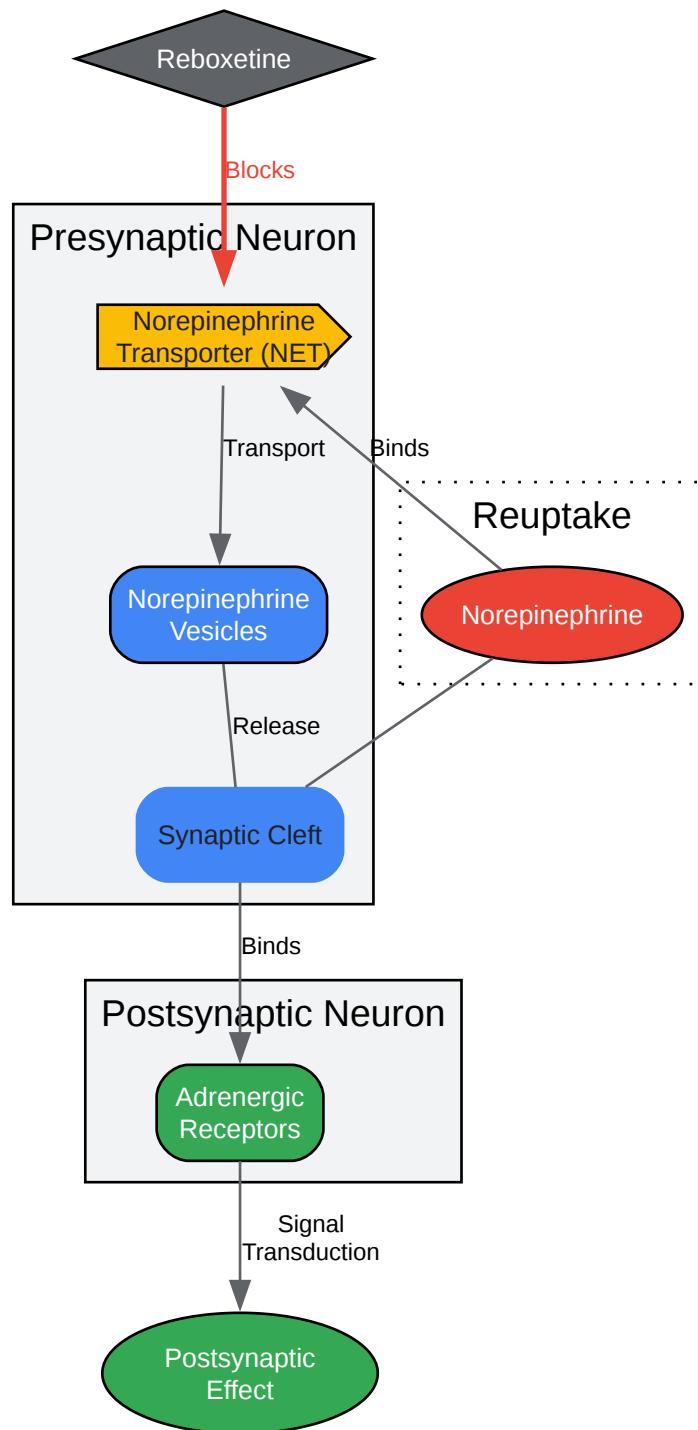
Subsequent removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), yields (S,S)-reboxetine.

Biological Context: Norepinephrine Reuptake Inhibition

(S,S)-Reboxetine, synthesized from **(S)-N-Boc-2-hydroxymethylmorpholine**, functions as a selective norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the norepinephrine transporter (NET) in the presynaptic neuron.[11][12][13]

Signaling Pathway of Norepinephrine Reuptake Inhibition

The diagram below illustrates the mechanism of action of reboxetine at the synaptic cleft.



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Caption: Mechanism of norepinephrine reuptake inhibition by Reboxetine.

In a typical synapse, norepinephrine is released from the presynaptic neuron into the synaptic cleft, where it binds to adrenergic receptors on the postsynaptic neuron, propagating a signal.

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Reboxetine selectively binds to and inhibits NET, preventing the reuptake of norepinephrine. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing and prolonging its signaling effects on the postsynaptic neuron.[11][12][13]

Conclusion

(S)-N-Boc-2-hydroxymethylmorpholine is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the enantioselective synthesis of complex pharmaceutical agents. The successful application of this intermediate in the synthesis of (S,S)-reboxetine underscores its value in the development of drugs targeting the central nervous system. This technical guide serves as a valuable resource for researchers and professionals in the field, providing essential data and detailed protocols to facilitate its use in drug discovery and development.

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